molecular formula C4H6O2 B12208365 4H-1,3-Dioxin CAS No. 290-13-1

4H-1,3-Dioxin

Cat. No.: B12208365
CAS No.: 290-13-1
M. Wt: 86.09 g/mol
InChI Key: UCZQXJKDCHCTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1,3-Dioxin is an organic compound with the molecular formula C4H6O2. It is a heterocyclic compound containing two oxygen atoms in a six-membered ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4H-1,3-Dioxin can be synthesized through various methods. One common approach involves the reaction between aryl aldehydes, acetylacetone, and alkyl isocyanides under solvent-free conditions . This method provides a simple and efficient one-pot route for the synthesis of substituted this compound derivatives in excellent yields.

Another method involves the condensation of salicylic acids with vinyl acetate, catalyzed by mercuric acetate in the presence of sulfuric acid . More recent methodologies avoid the use of sulfuric acid or metal catalysts, making the process more environmentally friendly .

Industrial Production Methods

Industrial production of this compound often involves the use of commercially available starting materials and catalyst-free conditions. For example, the reaction of phenyl salicylate with aldehydes using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base is a practical method for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Dioxin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dioxin-4-ones.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include substituted tetrahydrobenzofurans and salicylamides .

Scientific Research Applications

4H-1,3-Dioxin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-1,3-Dioxin involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting various biological processes. The exact molecular targets and pathways depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4H-1,3-Dioxin include:

Uniqueness

This compound is unique due to its versatile reactivity and the ability to form a wide range of derivatives with significant biological and industrial applications. Its structure allows for various modifications, making it a valuable compound in synthetic organic chemistry.

Properties

CAS No.

290-13-1

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

IUPAC Name

4H-1,3-dioxine

InChI

InChI=1S/C4H6O2/c1-2-5-4-6-3-1/h1-2H,3-4H2

InChI Key

UCZQXJKDCHCTAI-UHFFFAOYSA-N

Canonical SMILES

C1C=COCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.